molecular formula C13H11FN2O3 B3036022 3-acetyl-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 338954-23-7

3-acetyl-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B3036022
CAS RN: 338954-23-7
M. Wt: 262.24 g/mol
InChI Key: BAZCESIRYKKEIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the acetylation of amino groups and the formation of amide bonds. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate with acetic anhydride leads to regioselective formation of acetylated products . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves a condensation reaction between an isocyanate and an amine . These methods could potentially be adapted for the synthesis of 3-acetyl-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and, in some cases, X-ray crystallography . These techniques could be employed to analyze the molecular structure of 3-acetyl-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, providing information on its conformation and electronic properties.

Chemical Reactions Analysis

The papers describe the reactivity of similar heterocyclic compounds. For example, the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles in acetic acid leads to the formation of various triazolo[1,5-a]pyrimidine derivatives . The Fries rearrangement of a heterocyclic amide under microwave-assisted, catalyst- and solvent-free conditions is also reported . These reactions highlight the potential reactivity of the acetyl and amide groups in the target compound, which could undergo similar transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-acetyl-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide are not directly reported, the properties of structurally related compounds can provide some insights. The solubility, melting points, and stability of these compounds can be influenced by the presence of substituents such as acetyl and fluorophenyl groups . Spectroscopic data, including HPLC, GC-MS, FTIR, and NMR, can be used to characterize these properties and assess the purity of the synthesized compound.

properties

IUPAC Name

3-acetyl-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-7(17)12-11(8(2)19-16-12)13(18)15-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZCESIRYKKEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)C)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189888
Record name 3-Acetyl-N-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

CAS RN

338954-23-7
Record name 3-Acetyl-N-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338954-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-N-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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